Cas no 109205-68-7 (5-(hydroxymethyl)pyridin-2-ol)
5-(hydroxymethyl)pyridin-2-ol Chemical and Physical Properties
Names and Identifiers
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- 5-Hydroxymethyl-1H-pyridin-2-one
- 5-(Hydroxymethyl)pyridin-2(1H)-one
- 2-HYDROXY-5-PYRIDINE METHANOL
- 5-(hydroxymethyl)-1H-pyridin-2-one
- 5-(Hydroxymethyl)-2(1H)-pyridinone
- 5-(Hydroxymethyl)pyridin-2-ol
- C6H7NO2
- 2-hydroxy-5-hydroxymethylpyridine
- 5-hydroxymethyl-2-pyridone
- 5-methylol-2-pyridone
- 2(1H)-Pyridinone, 5-(hydroxyMethyl)-
- 2(1H)-Pyridinone,5-(hydroxymethyl)-(9CI)
- 5-(hydroxyMethyl)-1,2-dihydropyridin-2-one
- 2-HYDROXY-5-PYRIDINEMETHANOL(2-HYDROXY-5-HYDROXYMETHYLPYRIDINE)
- 5-(hydroxymethyl) pyridin-2(1H)-one
- 5-hydroxymethyl-2-pyridone-
- 2-Hydroxypyridine-5-methanol
- 3-pyridinemethanol, 6-hydroxy-
- JLPOBAADYFDVAV-UHFFFAOYSA-N
- DTXSID90475905
- AMY4799
- MFCD09263739
- O11306
- SCHEMBL150687
- AKOS015909420
- 109205-68-7
- A801977
- FT-0645734
- AKOS006332196
- CS-W009044
- AS-17401
- AC-25117
- 2-Hydroxy-5-Hydroxymethyl Pyridine
- DB-080722
- ALBB-016810
- 5-(hydroxymethyl)pyridin-2-ol
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- MDL: MFCD09263739
- Inchi: 1S/C6H7NO2/c8-4-5-1-2-6(9)7-3-5/h1-3,8H,4H2,(H,7,9)
- InChI Key: JLPOBAADYFDVAV-UHFFFAOYSA-N
- SMILES: OCC1C=CC(NC=1)=O
Computed Properties
- Exact Mass: 125.04800
- Monoisotopic Mass: 125.047678466g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 182
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 49.3
- XLogP3: -1.1
Experimental Properties
- Density: 1.225
- Melting Point: 285-300°C
- Boiling Point: 428℃ at 760 mmHg
- Flash Point: 212.7°C
- Refractive Index: 1.538
- PSA: 53.35000
- LogP: 0.27950
5-(hydroxymethyl)pyridin-2-ol Security Information
- Signal Word:Warning
- Hazard Statement: H315; H319; H335
- Warning Statement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Storage Condition:Store at room temperature
5-(hydroxymethyl)pyridin-2-ol Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
5-(hydroxymethyl)pyridin-2-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H189640-100mg |
5-(hydroxymethyl)pyridin-2-ol |
109205-68-7 | 98% | 100mg |
¥191.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H189640-10g |
5-(hydroxymethyl)pyridin-2-ol |
109205-68-7 | 98% | 10g |
¥4896.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H189640-1g |
5-(hydroxymethyl)pyridin-2-ol |
109205-68-7 | 98% | 1g |
¥765.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H189640-250mg |
5-(hydroxymethyl)pyridin-2-ol |
109205-68-7 | 98% | 250mg |
¥301.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H189640-50mg |
5-(hydroxymethyl)pyridin-2-ol |
109205-68-7 | 98% | 50mg |
¥116.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H189640-5g |
5-(hydroxymethyl)pyridin-2-ol |
109205-68-7 | 98% | 5g |
¥3060.90 | 2023-09-02 | |
| Chemenu | CM176761-1g |
5-(Hydroxymethyl)pyridin-2-ol |
109205-68-7 | 98% | 1g |
$194 | 2021-08-05 | |
| Chemenu | CM176761-5g |
5-(Hydroxymethyl)pyridin-2-ol |
109205-68-7 | 98% | 5g |
$542 | 2021-08-05 | |
| TRC | H504160-10mg |
5-(Hydroxymethyl)pyridin-2(1H)-one |
109205-68-7 | 10mg |
$ 50.00 | 2022-06-04 | ||
| TRC | H504160-50mg |
5-(Hydroxymethyl)pyridin-2(1H)-one |
109205-68-7 | 50mg |
$ 65.00 | 2022-06-04 |
5-(hydroxymethyl)pyridin-2-ol Suppliers
5-(hydroxymethyl)pyridin-2-ol Related Literature
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
Additional information on 5-(hydroxymethyl)pyridin-2-ol
Introduction to 5-(hydroxymethyl)pyridin-2-ol (CAS No. 109205-68-7)
5-(hydroxymethyl)pyridin-2-ol, identified by the Chemical Abstracts Service Number (CAS No.) 109205-68-7, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic alcohol, featuring a pyridine core substituted with a hydroxymethyl group at the 5-position, has garnered considerable attention due to its versatile structural and functional properties. The compound’s unique chemical architecture positions it as a valuable intermediate in the synthesis of various pharmacologically active molecules, making it a subject of extensive research and development in medicinal chemistry.
The hydroxymethyl functional group attached to the pyridine ring introduces both hydrophilic and lipophilic characteristics, enabling the compound to interact effectively with biological targets. This dual nature is particularly advantageous in drug design, where balancing solubility and membrane permeability is crucial for achieving optimal pharmacokinetic profiles. Furthermore, the presence of the pyridin-2-ol moiety suggests potential applications in the development of bioactive compounds targeting neurological and cardiovascular diseases, areas where pyridine derivatives are widely studied.
Recent advancements in synthetic methodologies have enhanced the accessibility of 5-(hydroxymethyl)pyridin-2-ol, facilitating its incorporation into more complex molecular frameworks. Researchers have leveraged modern catalytic techniques, such as transition-metal-catalyzed cross-coupling reactions, to streamline its preparation and functionalization. These innovations have not only improved yield but also opened new avenues for structural diversification, enabling the exploration of novel therapeutic entities.
In the realm of medicinal chemistry, 5-(hydroxymethyl)pyridin-2-ol has been investigated for its potential role as a scaffold in the design of kinase inhibitors and other enzyme-targeting agents. The pyridine ring’s ability to mimic adenine or guanine bases makes it an excellent candidate for binding to ATP or GTP pockets in protein kinases, which are pivotal enzymes in many cellular signaling pathways. Additionally, modifications at the 2-position of the pyridine ring can introduce additional functional groups that enhance binding affinity and selectivity.
One notable application of 5-(hydroxymethyl)pyridin-2-ol is in the synthesis of antiviral agents. The compound’s structural features allow for interactions with viral proteases and polymerases, making it a promising building block for drugs targeting RNA viruses. Studies have demonstrated its efficacy in inhibiting viral replication by disrupting critical enzymatic functions. The hydroxymethyl group can be further derivatized to improve metabolic stability and bioavailability, enhancing its suitability for clinical applications.
The role of 5-(hydroxymethyl)pyridin-2-ol in drug discovery has also been extended to oncology research. Pyridine derivatives are well-documented for their ability to modulate pathways involved in cancer cell proliferation and survival. By incorporating this compound into drug candidates, researchers aim to develop therapies that selectively target tumor cells while minimizing side effects on healthy tissues. Preclinical studies have shown promising results in models of leukemia and solid tumors, highlighting its therapeutic potential.
From a synthetic chemistry perspective, 5-(hydroxymethyl)pyridin-2-ol serves as a versatile precursor for constructing more elaborate heterocyclic systems. Its reactivity allows for nucleophilic additions at the hydroxymethyl group and electrophilic substitutions at other positions on the pyridine ring. This flexibility has enabled chemists to generate libraries of derivatives with tailored properties for high-throughput screening (HTS). Such approaches are increasingly employed in academic and industrial settings to identify lead compounds with desired biological activities.
The development of computational tools has further accelerated the exploration of 5-(hydroxymethyl)pyridin-2-ol derivatives. Molecular modeling techniques predict how different substituents will influence binding affinity and pharmacokinetic parameters, guiding rational drug design efforts. These simulations have been instrumental in optimizing lead compounds before they enter expensive preclinical testing phases, thereby improving efficiency in drug discovery pipelines.
In conclusion, 5-(hydroxymethyl)pyridin-2-ol (CAS No. 109205-68-7) represents a compelling compound with broad applications across pharmaceutical research. Its unique structural features make it an invaluable intermediate for synthesizing bioactive molecules targeting various diseases. As synthetic methodologies continue to evolve and computational tools become more sophisticated, the potential uses for this compound are expected to expand further, solidifying its importance in modern medicinal chemistry.
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